(1)Benzothieno(2,3-d)pyrimidine-2(1H)-thione, 3,4,5,6,7,8-hexahydro-4-phenyl-3-((phenylmethylene)amino)-
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Overview
Description
(1)Benzothieno(2,3-d)pyrimidine-2(1H)-thione, 3,4,5,6,7,8-hexahydro-4-phenyl-3-((phenylmethylene)amino)- is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1)Benzothieno(2,3-d)pyrimidine-2(1H)-thione, 3,4,5,6,7,8-hexahydro-4-phenyl-3-((phenylmethylene)amino)- typically involves multi-step organic reactions. The starting materials usually include benzothiophene derivatives and pyrimidine precursors. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and specific catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
The compound is studied for its potential as a building block in organic synthesis, allowing the creation of more complex molecules with specific properties.
Biology
In biological research, the compound may be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
Industry
In industrial applications, the compound might be used in the development of new materials, such as polymers or coatings, with specific chemical properties.
Mechanism of Action
The mechanism by which (1)Benzothieno(2,3-d)pyrimidine-2(1H)-thione, 3,4,5,6,7,8-hexahydro-4-phenyl-3-((phenylmethylene)amino)- exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Benzothiophene derivatives
- Pyrimidine derivatives
- Thione-containing compounds
Uniqueness
What sets this compound apart from similar compounds is its unique combination of structural features, which may confer specific biological activities or chemical reactivity. This uniqueness can make it a valuable target for further research and development.
Properties
CAS No. |
135718-62-6 |
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Molecular Formula |
C23H21N3S2 |
Molecular Weight |
403.6 g/mol |
IUPAC Name |
3-[(E)-benzylideneamino]-4-phenyl-1,4,5,6,7,8-hexahydro-[1]benzothiolo[2,3-d]pyrimidine-2-thione |
InChI |
InChI=1S/C23H21N3S2/c27-23-25-22-20(18-13-7-8-14-19(18)28-22)21(17-11-5-2-6-12-17)26(23)24-15-16-9-3-1-4-10-16/h1-6,9-12,15,21H,7-8,13-14H2,(H,25,27)/b24-15+ |
InChI Key |
WJMYWXOIERAXET-BUVRLJJBSA-N |
Isomeric SMILES |
C1CCC2=C(C1)C3=C(S2)NC(=S)N(C3C4=CC=CC=C4)/N=C/C5=CC=CC=C5 |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)NC(=S)N(C3C4=CC=CC=C4)N=CC5=CC=CC=C5 |
Origin of Product |
United States |
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